5-Amino-3-(2-bromo-6-fluorophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(2-bromo-6-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group, a bromo group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-6-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole ring using a suitable cyclizing agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-bromo-6-fluorophenyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted triazole.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(2-bromo-6-fluorophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its triazole ring is a common motif in many biologically active compounds, and the presence of the bromo and fluoro groups can enhance its activity and selectivity.
Industry
In industry, this compound can be used in the development of agrochemicals and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of a wide range of products.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-bromo-6-fluorophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the triazole ring can facilitate binding to these targets, while the bromo and fluoro groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-chloro-6-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-6-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-iodo-6-fluorophenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(2-bromo-6-fluorophenyl)-1H-1,2,4-triazole is unique due to the specific combination of the bromo and fluoro groups on the phenyl ring. This combination can significantly influence the compound’s reactivity and properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H6BrFN4 |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrFN4/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
PMKSIHRFEKKVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=NC(=NN2)N)F |
Origin of Product |
United States |
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